molecular formula C26H22N2O2S2 B12140288 3-(furan-2-ylmethyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(furan-2-ylmethyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12140288
M. Wt: 458.6 g/mol
InChI Key: LJUKUAKMGQTKKZ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fused benzothiophene and pyrimidine core. Let’s break down its structure:

    Benzothiophene: The benzothiophene moiety consists of a thiophene ring fused to a benzene ring. Thiophene contains a sulfur atom in the five-membered ring.

    Pyrimidine: The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms.

The compound’s systematic name reflects its substituents: a furan-2-ylmethyl group and a naphthalen-1-ylmethylsulfanyl group. These functional groups contribute to its unique properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For example:

    Benzothiophene Synthesis: Start with a benzothiophene precursor (e.g., 2-bromobenzothiophene) and react it with furan-2-carbaldehyde under basic conditions to form the furan-2-ylmethylbenzothiophene intermediate.

    Pyrimidine Formation: Combine the furan-2-ylmethylbenzothiophene intermediate with a naphthalen-1-ylmethylthiol precursor (e.g., 1-bromonaphthalene) and cyclize under suitable conditions to yield the target compound.

Industrial Production: Industrial-scale production typically involves multistep processes, optimization, and purification. Consult patent literature or specialized chemical databases for specific industrial methods.

Chemical Reactions Analysis

This compound participates in various reactions:

    Oxidation: It can undergo oxidation using reagents like m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.

    Reduction: Reduction with hydrogen and a suitable catalyst can yield the corresponding tetrahydro derivative.

    Substitution: Nucleophilic substitution reactions can modify the furan or naphthalene substituents.

Major products depend on reaction conditions and substituents. For instance, reduction may yield the saturated tetrahydrobenzothienopyrimidine.

Scientific Research Applications

Chemistry::

    Ligand Design: Researchers explore its coordination chemistry as a ligand for transition metal complexes.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology and Medicine::

    Drug Discovery: Investigate its potential as a drug scaffold due to its heterocyclic nature.

    Biological Activity: Assess its effects on cellular pathways, receptors, and enzymes.

Industry::

    Materials Science: Explore its use in organic electronics, sensors, or polymers.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate these details.

Properties

Molecular Formula

C26H22N2O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H22N2O2S2/c29-25-23-21-12-3-4-13-22(21)32-24(23)27-26(28(25)15-19-10-6-14-30-19)31-16-18-9-5-8-17-7-1-2-11-20(17)18/h1-2,5-11,14H,3-4,12-13,15-16H2

InChI Key

LJUKUAKMGQTKKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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